2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid
Description
The compound 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid features a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazin-7-one) with a methyl group at position 6 and a 3-substituted side chain comprising an amide-linked sulfanyl-pyridine-3-carboxylic acid moiety. The compound’s synthesis likely involves coupling the thiazolo-triazine core with the pyridine-carboxylic acid derivative via a sulfanyl-ethyl linker under reflux conditions, analogous to methods reported for related compounds .
Properties
Molecular Formula |
C14H11N5O4S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11N5O4S2/c1-7-11(21)17-14-19(18-7)9(5-25-14)16-10(20)6-24-12-8(13(22)23)3-2-4-15-12/h2-5H,6H2,1H3,(H,16,20)(H,22,23) |
InChI Key |
GIXYKBIKBXYGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid involves a multi-step procedure. The process begins with the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones using ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazolo-triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitubercular activities.
Medicine: Explored as a potential drug candidate for treating bacterial infections and tuberculosis.
Mechanism of Action
The mechanism of action of 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid involves inhibition of bacterial enzymes. The compound targets leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Thiazolo-Triazine Derivatives
- (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid (CAS: 16943-25-2): Substituent: Acetic acid at position 3. Properties: Higher solubility in polar solvents due to the carboxylic acid group, but reduced molecular complexity compared to the target compound.
- 6-Benzyl-3-aryl Derivatives (e.g., compounds 6a–6c from ):
- Substituents : Aryl groups with morpholine/piperidine at position 3.
- Properties : Higher lipophilicity (logP ~3.5–4.0) due to bulky aryl substituents, reducing aqueous solubility. These derivatives are synthesized via chloroacetyl reactions, differing from the target compound’s sulfanyl-based linkage .
Thiazolo-Pyrimidine and Pyridine Derivatives
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate :
- Core : Thiazolo-pyrimidine.
- Properties : Reduced nitrogen content in the fused ring system compared to thiazolo-triazines, leading to lower electron deficiency and altered π-π stacking interactions. Crystal structure analysis (e.g., bond angles O1—C3—N2 = 122.7°) highlights conformational differences .
- Thiazolo[3,2-a]pyridine Derivatives (e.g., 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile): Core: Thiazolo-pyridine. Synthesized via cyclization reactions involving malononitrile derivatives .
Table 1: Key Comparative Data
| Compound | Core Structure | Molecular Weight (g/mol) | logP<sup>*</sup> | Aqueous Solubility | Synthesis Method |
|---|---|---|---|---|---|
| Target Compound | Thiazolo-triazin-7-one | ~450 | ~2.1 | Moderate (0.1–1 mg/mL) | Sulfanyl coupling, reflux |
| (6-Methyl-7-oxo...)acetic acid [10] | Thiazolo-triazin-7-one | ~280 | ~1.5 | High (>5 mg/mL) | Direct alkylation |
| 6-Benzyl-3-aryl Derivatives [4] | Thiazolo-triazin-7-one | ~500–550 | ~3.5–4.0 | Low (<0.1 mg/mL) | Chloroacetyl reaction |
| Thiazolo-pyrimidine [9] | Thiazolo-pyrimidine | ~450–500 | ~2.8 | Low (~0.05 mg/mL) | Condensation, cyclization |
<sup>*</sup>Predicted using fragment-based methods.
Research Findings and Outlook
Further studies should explore:
- Crystallography : Resolving its crystal structure (e.g., via SHELXL or SIR97 ) to analyze hydrogen-bonding networks.
- Biological Screening : Assessing activity against targets common to thiazolo-triazine derivatives (e.g., kinase inhibitors ).
- SAR Studies : Modifying the sulfanyl linker length or pyridine substituents to optimize pharmacokinetics.
Biological Activity
The compound 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid , also referred to by its IUPAC name, is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly as an acetylcholinesterase inhibitor , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Structural Characteristics
The compound features a thiazolo-triazine core and a pyridine carboxylic acid moiety , which contribute to its biological activity. The presence of the sulfanyl group enhances its interaction with biological targets.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₅H₁₂N₈O₂S₂ |
| Molecular Weight | 400.4 g/mol |
| Key Functional Groups | Thiazolo-triazine core, sulfanyl group, pyridine carboxylic acid |
Biological Activity
The primary biological activity of this compound lies in its ability to inhibit acetylcholinesterase (AChE) . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, which can enhance cognitive function.
Inhibition of AChE by this compound results in:
- Increased acetylcholine availability.
- Enhanced neurotransmission.
- Potential therapeutic effects in cognitive disorders.
Research Findings
Recent studies have highlighted the effectiveness of this compound and its derivatives in various biological assays.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of thiazolo-triazine compounds showed significant neuroprotective effects in cellular models mimicking Alzheimer's disease. The compounds were shown to reduce oxidative stress and improve cell viability.
- Antimicrobial Activity : Research indicated that certain derivatives exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Comparative Analysis
A comparison with similar compounds reveals the unique efficacy of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(6-methyl-7-oxo-thiazolo[3,2-b][1,2,4]triazin)acetamide | Similar thiazolo-triazine core | Acetylcholinesterase inhibition |
| N-(6-methyl-thiazolo[3,2-b][1,2,4]triazin)acetamide | Lacks phenyl-tetrazole group | Reduced biological activity |
| 5-(phenyl-tetrazol)thiazolo[3,2-b][1,2,4]triazin derivatives | Variations in substituents | Diverse pharmacological profiles |
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic synthesis techniques that require optimization for yield and purity. Common steps include:
- Formation of the thiazolo-triazine core.
- Introduction of the sulfanyl group.
- Attachment of the pyridine carboxylic acid moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
